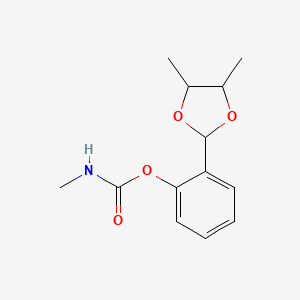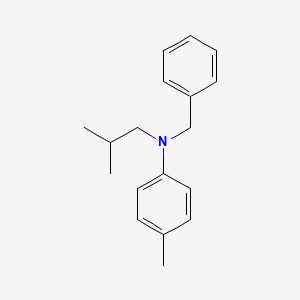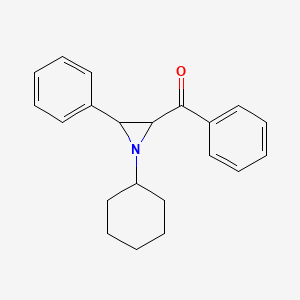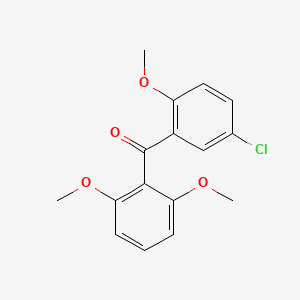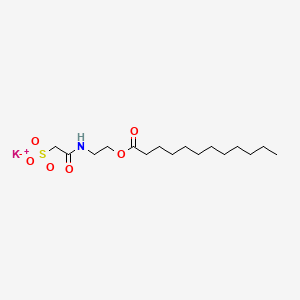
Dodecanoic acid, 2-((sulfoacetyl)amino)ethyl ester, potassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecanoic acid, 2-((sulfoacetyl)amino)ethyl ester, potassium salt is a chemical compound known for its unique properties and applications in various fields. This compound is a derivative of dodecanoic acid, also known as lauric acid, which is a saturated fatty acid commonly found in various natural sources such as coconut oil and palm kernel oil. The addition of the sulfoacetyl group and the esterification with ethyl groups, along with the potassium salt form, gives this compound distinct characteristics that make it valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dodecanoic acid, 2-((sulfoacetyl)amino)ethyl ester, potassium salt typically involves multiple steps. The process begins with the esterification of dodecanoic acid with ethanol to form dodecanoic acid ethyl ester. This ester is then reacted with sulfoacetic acid to introduce the sulfoacetyl group. The final step involves the neutralization of the compound with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product. The use of catalysts and controlled reaction conditions are crucial to achieving the desired product in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
Dodecanoic acid, 2-((sulfoacetyl)amino)ethyl ester, potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The sulfoacetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dodecanoic acid, 2-((sulfoacetyl)amino)ethyl ester, potassium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in studies involving cell membrane interactions and as a model compound for studying fatty acid metabolism.
Medicine: Investigated for its potential antimicrobial properties and its role in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and other surfactant-based products.
Mécanisme D'action
The mechanism of action of dodecanoic acid, 2-((sulfoacetyl)amino)ethyl ester, potassium salt involves its interaction with biological membranes and proteins. The sulfoacetyl group enhances the compound’s solubility and reactivity, allowing it to interact with various molecular targets. The ester group facilitates its incorporation into lipid bilayers, affecting membrane fluidity and permeability. The potassium salt form ensures its stability and solubility in aqueous environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecanoic acid ethyl ester: A simpler ester derivative of dodecanoic acid without the sulfoacetyl group.
Dodecanoic acid, 2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl ester: Another ester derivative with different functional groups.
Uniqueness
Dodecanoic acid, 2-((sulfoacetyl)amino)ethyl ester, potassium salt is unique due to the presence of the sulfoacetyl group, which imparts distinct chemical and physical properties. This makes it more versatile in various applications compared to its simpler counterparts.
Propriétés
Numéro CAS |
3772-95-0 |
|---|---|
Formule moléculaire |
C16H30KNO6S |
Poids moléculaire |
403.6 g/mol |
Nom IUPAC |
potassium;2-(2-dodecanoyloxyethylamino)-2-oxoethanesulfonate |
InChI |
InChI=1S/C16H31NO6S.K/c1-2-3-4-5-6-7-8-9-10-11-16(19)23-13-12-17-15(18)14-24(20,21)22;/h2-14H2,1H3,(H,17,18)(H,20,21,22);/q;+1/p-1 |
Clé InChI |
BSPYSUUUOSYVSV-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCC(=O)OCCNC(=O)CS(=O)(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloropyrido[2,3-c][1,5]naphthyridine](/img/structure/B14170225.png)


![4-(3,5-Dimethylphenyl)-1-[(3-phenylprop-2-yn-1-yl)oxy]but-3-yn-2-one](/img/structure/B14170257.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B14170260.png)

![2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylmethoxyhexoxy]acetic acid](/img/structure/B14170274.png)
![[4-[(2,8-Dimethylquinolin-4-yl)amino]phenyl]-piperidin-1-ylmethanone](/img/structure/B14170275.png)
